molecular formula C29H32NO7P B1369044 Fmoc-4-diethylphosphomethyl-L-phenylalanine CAS No. 160253-13-4

Fmoc-4-diethylphosphomethyl-L-phenylalanine

Cat. No.: B1369044
CAS No.: 160253-13-4
M. Wt: 537.5 g/mol
InChI Key: CCLWUICKUOJJQS-MHZLTWQESA-N
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Description

Fmoc-4-diethylphosphomethyl-L-phenylalanine is a complex organic compound with a unique structure that includes a fluorenyl group, a diethoxyphosphoryl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-diethylphosphomethyl-L-phenylalanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenyl group is often introduced through a Friedel-Crafts acylation reaction, while the diethoxyphosphoryl group can be added via a phosphorylation reaction. The final step usually involves the coupling of the protected amino acid with the fluorenyl and diethoxyphosphoryl groups, followed by deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can improve yield and purity. Additionally, industrial methods may incorporate continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-diethylphosphomethyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Fmoc-4-diethylphosphomethyl-L-phenylalanine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate or a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of Fmoc-4-diethylphosphomethyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the diethoxyphosphoryl group can participate in phosphorylation reactions, modulating enzyme activity or signaling pathways. The propanoic acid moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-4-diethylphosphomethyl-L-phenylalanine is unique due to its combination of a fluorenyl group, a diethoxyphosphoryl group, and a propanoic acid moiety

Properties

IUPAC Name

(2S)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32NO7P/c1-3-36-38(34,37-4-2)19-21-15-13-20(14-16-21)17-27(28(31)32)30-29(33)35-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,26-27H,3-4,17-19H2,1-2H3,(H,30,33)(H,31,32)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLWUICKUOJJQS-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589232
Record name 4-[(Diethoxyphosphoryl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160253-13-4
Record name 4-[(Diethoxyphosphoryl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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